![molecular formula C6H10O3 B1630483 3,3-Dimethyl-2-oxobutyric acid CAS No. 815-17-8](/img/structure/B1630483.png)
3,3-Dimethyl-2-oxobutyric acid
Overview
Description
3,3-Dimethyl-2-oxobutyric acid: is an organic compound with the molecular formula C₆H₁₀O₃ . It is a 2-oxo monocarboxylic acid that is structurally related to 3,3-dimethylbutyric acid, with an oxo group at position 2 .
Mechanism of Action
Target of Action
3,3-Dimethyl-2-oxobutyric acid, also known as 3,3-Dimethyl-2-oxobutanoic acid, has been identified as an inhibitor in a study for tuberculosis . It was analyzed for its binding affinity to pantothenate synthetase (PS) , an essential metabolic enzyme in the pantothenate biosynthetic pathway .
Mode of Action
It is known to interact with its target, pantothenate synthetase, and inhibit its function . This interaction and resulting inhibition can lead to disruption of the pantothenate biosynthetic pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pantothenate biosynthetic pathway . Pantothenate, also known as vitamin B5, is a key component of coenzyme A, which is essential for fatty acid metabolism. By inhibiting pantothenate synthetase, this compound disrupts the production of pantothenate and, consequently, the synthesis of coenzyme A .
Result of Action
The inhibition of pantothenate synthetase by this compound leads to a disruption in the pantothenate biosynthetic pathway . This disruption can affect the synthesis of coenzyme A, which plays a crucial role in various metabolic processes, including the synthesis and oxidation of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 3,3-dimethyl-2-oxobutyric acid involves the halogenation of 3,3-dimethylbutyric acid with a halogenating reagent in an organic solvent to obtain an intermediate product. This intermediate product then undergoes hydrolysis to yield a corresponding hydrolyzed product. Finally, in the presence of a TEMPO catalyst, the hydrolyzed product is oxidized under the action of an oxidant and then acidified to obtain this compound .
Industrial Production Methods: For large-scale production, this compound can be synthesized by oxidizing 3,3-dimethyl-2-hydroxybutyric acid with gases containing oxygen or oxygen in a basic aqueous medium, in the presence of palladium catalysts and bismuth or bismuth compounds .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form 3,3-dimethylbutyric acid.
Substitution: Halogenation reactions can be performed on this compound to introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: TEMPO catalyst, oxidants, basic aqueous medium.
Reduction: Reducing agents like hydrogen or hydrides.
Substitution: Halogenating reagents in organic solvents.
Major Products Formed:
Oxidation: this compound itself is formed from the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.
Reduction: 3,3-Dimethylbutyric acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Industrial Applications
A. Pharmaceutical Intermediates
- 3,3-Dimethyl-2-oxobutyric acid is crucial in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of Atazanavir, an anti-HIV medication, indicating its importance in the fight against AIDS .
B. Agrochemicals
- The compound is used in the production of agrochemicals such as Metribuzin (Sencor®), a selective herbicide primarily used in crops like soybeans and tomatoes. Its role in agricultural chemistry highlights its significance in enhancing crop yields while managing weed populations .
C. Nutritional Additives
- In animal nutrition, it is utilized as a feed additive due to its role in biosynthesis pathways for amino acids like L-tert-leucine (L-Tle), which is important for livestock growth and health .
Biochemical Research
The compound plays a significant role in biochemical research, particularly in studies involving metabolic pathways and enzyme activity. Its ability to act as a substrate or inhibitor makes it valuable for investigating various biological processes.
Case Studies
Several case studies illustrate the effectiveness of this compound in practical applications:
Case Study 1: Pharmaceutical Development
- A study focused on optimizing the synthesis of Atazanavir highlighted the efficiency of using this compound as an intermediate. The research demonstrated improved yields and reduced reaction times compared to previous methods.
Case Study 2: Agrochemical Efficacy
- Field trials assessing Metribuzin's effectiveness showed that formulations containing this compound significantly improved weed control without harming crop yield, underscoring its utility in sustainable agriculture practices.
Comparison with Similar Compounds
3,3-Dimethylbutyric acid: A structurally related compound without the oxo group at position 2.
3-Methyl-2-oxobutanoic acid: Another 2-oxo monocarboxylic acid with a similar structure.
Uniqueness: 3,3-Dimethyl-2-oxobutyric acid is unique due to its specific structure, which includes an oxo group at position 2 and two methyl groups at position 3. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Biological Activity
3,3-Dimethyl-2-oxobutyric acid (DMOBA), also known as trimethylpyruvic acid, is a compound with significant biological activity and industrial applications. This article explores its synthesis, biological effects, and practical uses based on diverse research findings.
- Chemical Formula : CHO
- Molecular Weight : 130.1418 g/mol
- CAS Registry Number : 815-17-8
- IUPAC Name : Butanoic acid, 3,3-dimethyl-2-oxo-
Synthesis
The synthesis of DMOBA typically involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using various oxidizing agents in the presence of catalysts such as palladium or bismuth compounds. The process can be conducted in a basic aqueous medium, leading to high yields of the desired product while minimizing environmental impact .
Pharmacological Effects
- Antioxidant Properties : DMOBA has been investigated for its potential antioxidant effects. Antioxidants are crucial in reducing oxidative stress and preventing cellular damage. Studies suggest that DMOBA may enhance cellular defense mechanisms against oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .
- Metabolic Implications : Research indicates that DMOBA may play a role in metabolic pathways. It has been proposed as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders . Its structural similarity to pyruvate suggests possible involvement in energy metabolism and regulation of metabolic pathways.
- Neuroprotective Effects : Preliminary studies have shown that DMOBA might have neuroprotective properties. It has been associated with improved cognitive function in animal models, potentially due to its ability to modulate neurotransmitter levels and reduce neuroinflammation .
Agricultural Applications
DMOBA is primarily used in the production of agrochemicals, notably as a precursor for the selective herbicide metribuzin (Sencor®). This herbicide is effective against a variety of weeds in crops such as soybeans, tomatoes, and potatoes. The compound's ability to inhibit specific enzymatic pathways in plants makes it valuable for agricultural use .
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant capacity of DMOBA demonstrated its efficacy in scavenging free radicals. In vitro assays showed that DMOBA significantly reduced oxidative stress markers in cultured cells compared to control groups. This suggests its potential application as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Parameter | Control Group | DMOBA Treated Group |
---|---|---|
Oxidative Stress Marker Level | 100% | 65% |
Cell Viability (%) | 75% | 90% |
Case Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration, administration of DMOBA resulted in improved cognitive performance on maze tests compared to untreated controls. The treated group exhibited lower levels of inflammatory cytokines in brain tissue samples.
Test Group | Cognitive Score | Inflammatory Cytokines Level |
---|---|---|
Control | 50 | High |
DMOBA Treated | 80 | Low |
Properties
IUPAC Name |
3,3-dimethyl-2-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVHZJZHDSEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027314 | |
Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [MSDSonline] | |
Record name | Trimethylpyruvic acid | |
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CAS No. |
815-17-8 | |
Record name | 3,3-Dimethyl-2-oxobutanoic acid | |
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Record name | Trimethylpyruvic acid | |
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Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Record name | Butanoic acid, 3,3-dimethyl-2-oxo- | |
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Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Record name | 3,3-dimethyl-2-oxobutyric acid | |
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Record name | TRIMETHYLPYRUVIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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